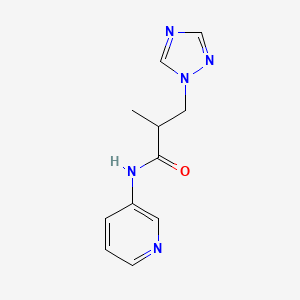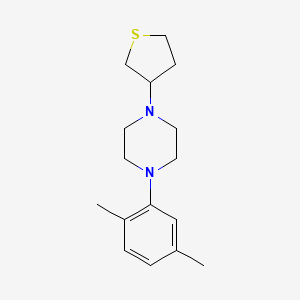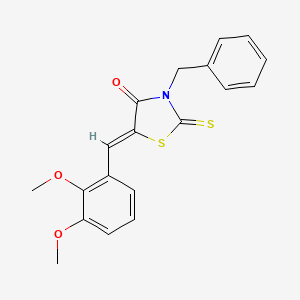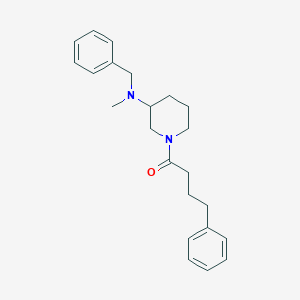
2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . Depending on the conditions, these compounds can provide both N1 and N4 for coordination with ruthenium .作用机制
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
These compounds typically bind to the tubulin protein, preventing it from polymerizing into microtubules . This disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle, particularly the transition from the G2 phase to the M phase . This leads to cell cycle arrest and induces apoptosis, or programmed cell death . The downstream effects of this include a reduction in cell proliferation, which is particularly relevant in the context of cancer treatment.
Result of Action
The result of the action of 2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide, based on its potential mode of action, would be the induction of cell cycle arrest and apoptosis . This could lead to a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models. This allows researchers to study the disease and potential treatments in a controlled environment. However, one of the limitations of using this compound is its toxicity, which can lead to the death of animals if not used properly.
未来方向
There are several future directions for the study of 2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide. One area of research is the development of new treatments for Parkinson's disease that target the mitochondrial dysfunction caused by this compound. Another area of research is the development of new animal models that better mimic the human disease. Additionally, the role of this compound in other neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
合成方法
The synthesis of 2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 2-methyl-3-pyridinamine with 1H-1,2,4-triazole-1-carboxylic acid, followed by the reaction with isobutyryl chloride. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it is used to induce Parkinson's disease in animal models. This compound is converted to MPP+ in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms. This compound has also been used to study the role of mitochondria in neurodegenerative diseases and to investigate potential treatments for Parkinson's disease.
安全和危害
生化分析
Biochemical Properties
2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with carbonyl groups, which can influence its binding affinity and specificity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes . These effects are critical for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds with specific amino acid residues in enzymes can lead to changes in enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound can maintain its activity over extended periods, but it may degrade under certain conditions . Long-term effects on cellular function have also been observed, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-response relationship is crucial for determining its safe and effective use in pharmacological applications.
属性
IUPAC Name |
2-methyl-N-pyridin-3-yl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-9(6-16-8-13-7-14-16)11(17)15-10-3-2-4-12-5-10/h2-5,7-9H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBFRMWSFIDFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B6102042.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B6102049.png)
![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)
![6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6102057.png)
![N-(4-bromophenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6102065.png)

![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6102081.png)
![5-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-(3-furylmethyl)-2-thiophenecarboxamide](/img/structure/B6102095.png)

![1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)